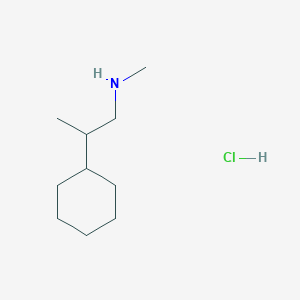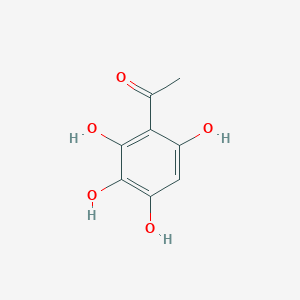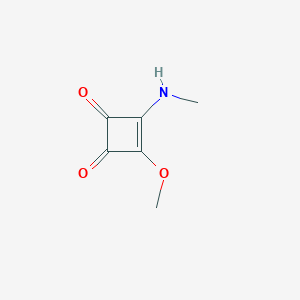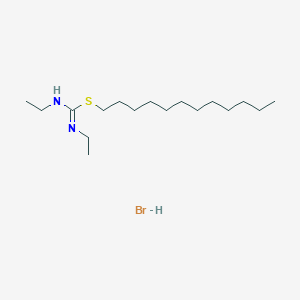
Cyclexedrine hydrochloride
Vue d'ensemble
Description
Cyclexedrine hydrochloride is a chemical compound with the molecular formula C10H21N.ClH . It is also known by other names such as cyclohexylisopropylmethylamine, 2-cyclohexyl-N-methylpropylamine, 1-cyclohexyl-1-methyl-2-methylaminoethane, ethylhexedrine, and isopropylhexedrine .
Molecular Structure Analysis
The molecular structure of Cyclexedrine hydrochloride consists of a cyclohexane ring attached to a propyl chain, which is further attached to a methylamine group . The exact 3D conformation and bond angles would require more specific data or computational chemistry analysis.
Applications De Recherche Scientifique
1. Cancer Research and Treatment
Cyclexedrine hydrochloride has been explored in the context of cancer research. Studies have shown its role in apoptosis and cell cycle arrest in cancer cells. For example, Yan et al. (2014) found that pemetrexed, a folate antimetabolite combined with cyclexedrine hydrochloride, contributes to apoptosis in human non-small-cell lung cancer cells. This is achieved by increasing Noxa expression, which in turn activates the Noxa–Usp9x–Mcl-1 pathway, leading to the apoptosis of neoplastic cells (Yan et al., 2014). Additionally, Yang et al. (2011) demonstrated that pemetrexed leads to S-phase arrest and apoptosis in human lung adenocarcinoma cells through the ERK-mediated Cdk2/cyclin-A signaling pathway (Yang et al., 2011).
2. Nanotechnology in Drug Delivery
The use of cyclexedrine hydrochloride in nanotechnology for drug delivery is an emerging area of interest. Wang et al. (2018) discovered a strategy for assembling small-molecule hydrophobic and hydrophilic anticancer drugs into stable nanoparticles. This approach could potentially improve the delivery and efficacy of drugs like cyclexedrine hydrochloride (Wang et al., 2018).
3. Mechanism of Action in Drug Therapy
The mechanism of action of cyclexedrine hydrochloride in drug therapy has been a subject of investigation. Racanelli et al. (2009) reported that pemetrexed, when combined with cyclexedrine hydrochloride, leads to ZMP accumulation, AMPK activation, and mammalian target of rapamycin inhibition, providing insights into its activity against human cancers (Racanelli et al., 2009).
4. Protein Measurement Technologies
Cyclexedrine hydrochloride's role in multiplexed protein measurement technologies is noteworthy. Kingsmore (2006) discussed the importance of multiplexed protein measurement in biological research, which can be relevant in studying the effects of drugs like cyclexedrine hydrochloride (Kingsmore, 2006).
Propriétés
IUPAC Name |
2-cyclohexyl-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKCVKDIVHZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90981935 | |
| Record name | 2-Cyclohexyl-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclexedrine hydrochloride | |
CAS RN |
64011-61-6 | |
| Record name | cyclexedrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064011616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexyl-N-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLEXEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53OB35UU25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benz[a]anthracene-7,12-dione, 4-bromo-](/img/structure/B3055272.png)


